molecular formula C7H10O B14017835 1-cyclopropylbut-2-en-1-one

1-cyclopropylbut-2-en-1-one

Cat. No.: B14017835
M. Wt: 110.15 g/mol
InChI Key: YAVNVCTYRCDELQ-UHFFFAOYSA-N
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Description

1-Cyclopropylbut-2-en-1-one is an organic compound with the molecular formula C7H10O. It features a cyclopropyl group attached to a butenone moiety, making it an interesting subject of study due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylbut-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl ketone with acetylene in the presence of a strong base. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions have been employed to efficiently produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylbut-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

1-Cyclopropylbut-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-cyclopropylbut-2-en-1-one exerts its effects involves interactions with various molecular targets. The cyclopropyl group can induce strain in molecular structures, making the compound highly reactive. This reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

    Cyclopropane: A simple cycloalkane with the formula C3H6.

    Cyclobutane: Another cycloalkane with the formula C4H8.

    Cyclopentane: A five-membered ring compound with the formula C5H10.

Uniqueness: 1-Cyclopropylbut-2-en-1-one is unique due to the presence of both a cyclopropyl group and a butenone moiety. This combination imparts distinct reactivity and properties compared to other cycloalkanes .

Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-cyclopropylbut-2-en-1-one

InChI

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h2-3,6H,4-5H2,1H3

InChI Key

YAVNVCTYRCDELQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C1CC1

Origin of Product

United States

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